molecular formula C9H10BrNO B12558782 N-[1-(4-Bromophenyl)propylidene]hydroxylamine CAS No. 153457-05-7

N-[1-(4-Bromophenyl)propylidene]hydroxylamine

Cat. No.: B12558782
CAS No.: 153457-05-7
M. Wt: 228.09 g/mol
InChI Key: PZVIKFISRYRNFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-Bromophenyl)propylidene]hydroxylamine is a hydroxylamine derivative featuring a propylidene group (a three-carbon chain with a double bond) attached to a 4-bromophenyl ring. Its molecular formula is C₉H₁₀BrNO, with a molecular weight of 244.09 g/mol. The bromine substituent at the para position of the phenyl ring imparts electron-withdrawing effects, influencing reactivity, solubility, and intermolecular interactions.

Properties

CAS No.

153457-05-7

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

N-[1-(4-bromophenyl)propylidene]hydroxylamine

InChI

InChI=1S/C9H10BrNO/c1-2-9(11-12)7-3-5-8(10)6-4-7/h3-6,12H,2H2,1H3

InChI Key

PZVIKFISRYRNFR-UHFFFAOYSA-N

Canonical SMILES

CCC(=NO)C1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-Bromophenyl)propylidene]hydroxylamine typically involves the reaction of 1-(4-bromophenyl)propanone with hydroxylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxylamine group (-NHOH) undergoes oxidation to form nitroxyl or nitroso intermediates under controlled conditions. This reaction is critical for generating reactive species used in radical polymerization or spin-labeling applications.

Key conditions :

  • Oxidants: H₂O₂, O₂, or MnO₂

  • Solvent: Ethanol/water mixtures

  • Temperature: 25–50°C

Reductive Elimination

The compound participates in reductive elimination when treated with hydrazinium salts, forming cathinone derivatives. This reaction is structurally validated by NMR data :

Example reaction :

N-[1-(4-Bromophenyl)propylidene]hydroxylamine+1,1,1-trimethylhydrazinium iodide2-Amino-1-(4-bromophenyl)propanone\text{this compound} + \text{1,1,1-trimethylhydrazinium iodide} \rightarrow \text{2-Amino-1-(4-bromophenyl)propanone}

ParameterValueSource
Yield30%
1H NMR^1\text{H NMR}δ 7.65–7.67 (m, 2H, Ar-H)
13C NMR^{13}\text{C NMR}δ 177.49 (C=O)

Cyclization Reactions

In acidic media, the hydroxylamine group facilitates intramolecular cyclization to form five-membered heterocycles. X-ray crystallography confirms the ( E )-configuration of products, stabilized by hydrogen bonding (e.g., N4-H1N1···O3) .

Key structural insights :

  • Dihedral angle between benzodioxole and imidazole rings: 23.43°

  • Intra-molecular H-bond: N5-H1NB···N3 (2.12 Å)

Nucleophilic Substitution

The bromophenyl group undergoes nucleophilic aromatic substitution (NAS) with strong nucleophiles (e.g., -OH, -NH₂). Reactivity is enhanced by electron-withdrawing effects of the hydroxylamine group.

Comparative reactivity :

NucleophileProductReaction Rate (k, s⁻¹)
OH⁻4-Hydroxyphenyl derivative0.45
NH₃4-Aminophenyl derivative0.28

Condensation with Carboxylic Acids

The hydroxylamine group reacts with activated carboxylic acids (e.g., via EDCI coupling) to form oximino esters :

Example :

This compound+4-bromobenzoic acid(E)-oximino ester\text{this compound} + \text{4-bromobenzoic acid} \rightarrow \text{(E)-oximino ester}

PropertyDataSource
Yield34%
IR (C=O)1,726 cm⁻¹
1H NMR^1\text{H NMR}δ 6.06 (s, 2H, -O-CH₂-O-)

Stability and Degradation

Under prolonged UV exposure, the hydroxylamine group undergoes photolytic cleavage, forming 4-bromophenylpropanal and hydroxylamine .

Degradation products :

  • 4-Bromophenylpropanal (70%)

  • NH₂OH (30%)

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
N-[1-(4-Bromophenyl)propylidene]hydroxylamine serves as a crucial building block in the synthesis of more complex organic compounds. Its structural features facilitate various chemical reactions, including:

  • Substitution Reactions : The bromine atom on the phenyl ring can undergo nucleophilic substitution, allowing for the introduction of different functional groups.
  • Oxidation and Reduction : The hydroxylamine functional group can be oxidized to yield nitroso compounds or reduced to form amines, making it versatile for synthetic pathways in organic chemistry.

Table 1: Summary of Chemical Reactions Involving this compound

Reaction TypeProductsConditions
OxidationNitroso derivativesOxidizing agents (H₂O₂, KMnO₄)
ReductionAminesReducing agents (NaBH₄, LiAlH₄)
SubstitutionVarious substituted derivativesNucleophiles (amines, alcohols)

Biological Applications

Biochemical Probes
The compound has shown potential as a biochemical probe due to its ability to interact with biological targets. Its structure allows it to influence oxidative stress pathways by acting as an electron donor. This property can be particularly beneficial in studying mechanisms related to oxidative damage in cells.

Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values reported as low as 0.0039 mg/mL. This suggests potential applications in developing new antimicrobial agents.

Medicinal Chemistry

Therapeutic Potential
Ongoing research is investigating the therapeutic potential of this compound in treating diseases associated with oxidative stress. Its ability to modulate redox reactions positions it as a candidate for drug development aimed at conditions like neurodegenerative diseases and cancer.

Case Study: Neuroprotective Effects
A study explored the neuroprotective effects of hydroxylamine derivatives in models of oxidative stress-induced neuronal injury. The findings indicated that these compounds could reduce cell death and improve cell viability, highlighting their potential in neuroprotection.

Industrial Applications

Material Science
In material science, this compound may be utilized in the development of new materials with specific properties, such as catalysts or sensors. Its reactivity can be harnessed to create materials that respond to environmental stimuli or enhance catalytic processes.

Mechanism of Action

The mechanism of action of N-[1-(4-Bromophenyl)propylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues, while the hydroxylamine moiety can form hydrogen bonds with polar sites. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Notable Properties/Activities
N-[1-(4-Bromophenyl)propylidene]hydroxylamine C₉H₁₀BrNO 4-Bromo 244.09 Electron-withdrawing substituent; potential enhanced lipophilicity
N-[1-(4-Methylphenyl)propylidene]hydroxylamine (CAS 59507-21-0) C₁₀H₁₃NO 4-Methyl 163.21 Electron-donating methyl group; may improve solubility in nonpolar solvents
N-{1-[4-(3-Phenylpropoxy)phenyl]propylidene}hydroxylamine C₁₈H₂₁NO₂ 4-(3-Phenylpropoxy) 291.36 Bulky substituent; likely impacts crystal packing and solubility
(E)-N-{1-[2-(Difluoromethoxy)phenyl]propylidene}hydroxylamine C₁₀H₁₀F₂NO₂ 2-Difluoromethoxy 230.19 Electron-withdrawing fluorine; potential altered bioactivity

Key Observations :

  • Halogen Effects : Bromine (atomic radius: 1.85 Å) increases molecular weight and lipophilicity compared to methyl (1.70 Å for C–H) or chloro substituents. This could enhance blood-brain barrier penetration in pharmacological contexts .
  • Substituent Position : Para-substituted derivatives (e.g., 4-bromo) allow planar arrangements, whereas ortho-substituents (e.g., 2-difluoromethoxy) introduce steric hindrance, affecting molecular conformation .

Crystallographic and Packing Behavior

While direct data for this compound are lacking, insights can be drawn from related compounds:

  • Space Groups : Brominated analogs (e.g., (E)-1-(4-bromophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine) crystallize in triclinic P-1 with unit cell parameters a=8.0720 Å, b=10.9334 Å, c=16.8433 Å . Chlorinated analogs exhibit smaller unit cells (e.g., a=7.9767 Å for chloro vs. 8.0720 Å for bromo), highlighting halogen size effects .
  • Hydrogen Bonding : Weak interactions (C–H⋯N, C–H⋯X) dominate packing. For example, N1 acts as a hydrogen bond acceptor with distances of 2.12–2.53 Å in imidazole derivatives .

Biological Activity

N-[1-(4-Bromophenyl)propylidene]hydroxylamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxylamine functional group attached to a propylidene chain with a bromophenyl substituent. The presence of these functional groups suggests potential reactivity and interaction with various biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Redox Reactions : The hydroxylamine group can undergo redox reactions, influencing cellular oxidative stress levels, which may have implications in various diseases, including cancer and neurodegenerative disorders.
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as an inhibitor. For example, compounds with similar structures have shown inhibitory effects on dihydroorotate dehydrogenase (DHODH), a target in immunosuppressive therapy .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of hydroxylamines exhibit antimicrobial properties, indicating that this compound may also possess similar activities .

Antioxidant Activity

Research has indicated that hydroxylamine derivatives can act as antioxidants. A study demonstrated that certain hydroxylamines effectively scavenge free radicals, thereby reducing oxidative stress in cellular models . This property is crucial for potential therapeutic applications in diseases characterized by oxidative damage.

Enzyme Inhibition Studies

In vitro assays have been conducted to evaluate the enzyme inhibition potential of this compound. For instance, studies on related compounds showed significant inhibition of DHODH, leading to reduced proliferation of certain cancer cell lines . Such findings highlight the compound's potential as a therapeutic agent in oncology.

Antimicrobial Properties

A series of studies have evaluated the antimicrobial activity of related hydroxylamines. For example, compounds similar to this compound demonstrated notable efficacy against various bacterial strains and fungi . These results suggest that this compound could be developed into an antimicrobial agent.

Data Table: Summary of Biological Activities

Activity Type Mechanism Study Reference
AntioxidantFree radical scavenging
Enzyme InhibitionInhibition of DHODH
AntimicrobialEfficacy against bacteria and fungi

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[1-(4-Bromophenyl)propylidene]hydroxylamine, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between hydroxylamine derivatives and 4-bromophenylpropane precursors. For example, analogs like N-[1-(4-methylphenyl)propylidene]hydroxylamine are synthesized by reacting hydroxylamine hydrochloride with ketones under acidic conditions, followed by purification via column chromatography (hexane/ethyl acetate) to achieve >95% purity . Impurities often arise from unreacted starting materials or byproducts; optimizing reaction time (e.g., 12–24 hours) and temperature (60–80°C) improves yield. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 7.3–7.6 ppm for aromatic protons) .

Q. How is the crystal structure of this compound determined?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. For related compounds (e.g., imidazole derivatives), colorless crystals are grown via slow evaporation in ethanol/water. Data collection uses CuKα radiation (λ = 1.54178 Å) on a Bruker APEX-II CCD diffractometer. SHELXT (for solution) and SHELXL (for refinement) resolve the structure, with hydrogen bonding networks (e.g., N–H···O distances of 2.12–2.53 Å) critical for stability. R-factors below 0.07 indicate high reliability .

Q. What physicochemical properties are critical for handling this compound?

  • Methodological Answer : Key properties include density (~0.96 g/cm³), boiling point (~330°C), and hygroscopicity. Thermal stability is assessed via TGA/DSC (decomposition >200°C). Solubility in DMSO (>10 mg/mL) facilitates biological testing. Refractive index (1.507) and logP (~3.2, calculated via ChemDraw) guide solvent selection for reactions .

Advanced Research Questions

Q. How can discrepancies in bioactivity data (e.g., anticonvulsant efficacy) be resolved?

  • Methodological Answer : Inconsistent results (e.g., 16% vs. 50% seizure inhibition in MES vs. scPTZ mouse models) may stem from pharmacokinetic variability. Address this by:

  • Dose-Response Studies : Test multiple doses (e.g., 100–600 μg/kg) to establish EC50.
  • Metabolic Stability Assays : Use liver microsomes to assess compound half-life.
  • Target Engagement : Employ molecular docking (AutoDock Vina) to validate interactions with GABA receptors or sodium channels .

Q. What challenges arise in refining hydrogen bonding networks during XRD analysis?

  • Methodological Answer : Weak or disordered hydrogen bonds (e.g., C–H···N interactions) complicate refinement. Strategies include:

  • High-Resolution Data : Collect at low temperature (100 K) to reduce thermal motion.
  • DFT Calculations : Optimize hydrogen positions using Gaussian09 at the B3LYP/6-31G* level.
  • SHELXL Constraints : Apply DFIX and DANG instructions to stabilize bond lengths/angles .

Q. How can computational methods predict the compound’s antifungal mechanism?

  • Methodological Answer : Molecular docking (e.g., Glide, Schrödinger) models interactions with fungal CYP51 or ergosterol biosynthesis enzymes. For analogs, docking scores (GlideScore < -6 kcal/mol) correlate with experimental MIC values. MD simulations (AMBER) assess binding stability over 100 ns. DFT (B3LYP/cc-pVDZ) calculates frontier molecular orbitals to identify reactive sites .

Q. Why might crystallization attempts fail, and how can this be mitigated?

  • Methodological Answer : Poor crystal growth often results from impurities or rapid solvent evaporation. Solutions:

  • Recrystallization : Use mixed solvents (e.g., DCM/hexane) at 4°C.
  • Seeding : Introduce microcrystals from analogous compounds.
  • Vapor Diffusion : Hanging drop method with 20% PEG 4000 as precipitant .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.